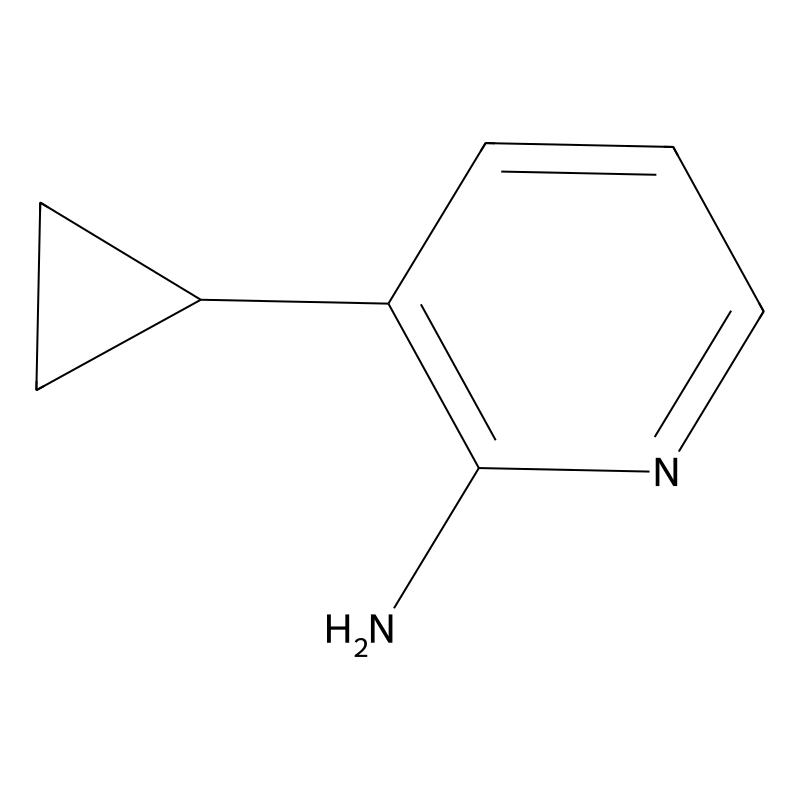3-Cyclopropylpyridin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-Cyclopropylpyridin-2-amine can be synthesized through various methods, including:
- Suzuki-Miyaura coupling: This reaction involves coupling a cyclopropyl boronic ester with 2-bromopyridine using a palladium catalyst.
- Ullmann-Goldberg amination: This method utilizes copper(I) iodide as a catalyst to couple 2-fluoropyridine with cyclopropylamine.
Applications:
While the specific research applications of 3-cyclopropylpyridin-2-amine are still emerging, its chemical structure suggests potential in several areas:
- Medicinal chemistry: The presence of the cyclopropyl and amine groups might contribute to various biological activities. However, no current studies directly investigate 3-cyclopropylpyridin-2-amine for medicinal purposes.
- Material science: The aromatic pyridine ring and the cyclopropyl group could offer unique properties for applications in material development, such as the design of new functional polymers or catalysts. However, specific research on this application is limited.
- Organic chemistry: 3-Cyclopropylpyridin-2-amine can serve as a building block for the synthesis of more complex molecules with desired functionalities. This application is primarily focused on the development of new synthetic methods and strategies.
3-Cyclopropylpyridin-2-amine is a heterocyclic organic compound characterized by a pyridine ring with a cyclopropyl group attached at the 3rd position and an amine group at the 2nd position. Its molecular formula is , featuring a unique combination of a six-membered aromatic pyridine ring and a three-membered cyclopropane ring. The cyclopropyl group introduces significant ring strain, which can influence the compound's reactivity and interaction with biological targets. This compound is part of a broader class of pyridine derivatives that are extensively studied for their diverse applications in medicinal chemistry and materials science.
- Alkylation Reactions: The amine group can undergo alkylation with alkyl halides, forming secondary or tertiary amines depending on the reaction conditions.
- Acylation Reactions: The amine can react with acid chlorides or anhydrides to form corresponding amides, which are important intermediates in organic synthesis .
- Nucleophilic Substitution: The nitrogen atom in the amine group acts as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
These reactions are fundamental in the synthesis of more complex molecules and can be tailored to produce specific derivatives for targeted applications.
The synthesis of 3-cyclopropylpyridin-2-amine can be achieved through several methods:
- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired pyridine structure.
- Substitution Reactions: The introduction of the cyclopropyl group can be accomplished via nucleophilic substitution on a suitable pyridine derivative.
- Functional Group Transformations: Existing functional groups on pyridine derivatives can be modified to introduce the cyclopropyl and amine functionalities.
These synthetic routes highlight the versatility in creating this compound, allowing for modifications that tailor its properties for specific applications.
3-Cyclopropylpyridin-2-amine holds potential applications across various fields:
- Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
- Materials Science: Its unique structure may contribute to the development of new materials with specific electronic or optical properties.
The ongoing research into its properties could uncover additional applications in both medicinal and industrial contexts.
Interaction studies involving 3-cyclopropylpyridin-2-amine may focus on:
- Receptor Binding: Investigating how this compound interacts with specific receptors in biological systems to determine its pharmacological potential.
- Enzyme Inhibition: Assessing its ability to inhibit or modulate enzyme activity, which is crucial for drug development.
Such studies are essential for understanding the compound's mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 3-cyclopropylpyridin-2-amine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Cyclopropylpyridin-2-amine | Pyridine ring, cyclopropyl group | Unique ring strain from cyclopropane |
| 5-Cyclopropylpyridin-2-amine | Pyridine ring, cyclopropyl group at position 5 | Different position alters reactivity |
| 3-Cyclobutylpyridin-2-amine | Pyridine ring, cyclobutyl group | Larger ring may affect sterics differently |
| 4-Cyclopropylpyridin-2-amine | Pyridine ring, cyclopropyl group at position 4 | Position affects electronic properties |
These comparisons emphasize how the position of substituents on the pyridine ring influences the compound's reactivity and potential applications. The unique combination of structural features in 3-cyclopropylpyridin-2-amine could lead to distinct biological activities and chemical behaviors not observed in its analogs.








